5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylicacid
Description
5-Methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a tetrahydrofuran (oxolane) substituent at the N1 position of the triazole ring. Its molecular formula is C₈H₁₁N₃O₃ (molecular weight: 197.20 g/mol) . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, often involving reactions between azido-oxolane derivatives and β-ketoesters .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-methyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6-8(9(13)14)10-11-12(6)5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H,13,14) |
InChI Key |
QTRDDCORJJQZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2CCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenated 1-Substituted-1H-1,2,3-Triazole Intermediates and Grignard Reagents
A patented industrially scalable method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The key steps are:
Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole
- Dissolve the dibromo-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.
- Cool the solution to −78°C to 0°C.
- Add isopropylmagnesium chloride (Grignard reagent) in a molar ratio of 0.8-1.5 equivalents relative to the dibromo compound.
- Stir for 0.5-2 hours.
- Add a low molecular weight alcohol (C1-C4, e.g., methanol preferred) to quench and obtain the 4-bromo intermediate.
Step 2: Carboxylation
- Add a Grignard reagent composite (isopropylmagnesium chloride-lithium chloride) directly to the reaction mixture.
- Heat to 10-50°C and stir for 0.5-2 hours.
- Cool to −30°C to 0°C and introduce carbon dioxide gas for 5-30 minutes.
- Warm to 20-25°C and acidify to pH 1-5 with hydrochloric acid.
- Extract, dry, and concentrate to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
Step 3: Purification and Methylation
- Dissolve the mixture in a THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) solvent system.
- Add inorganic or organic base and methyl iodide.
- React at 0-80°C for 5-48 hours.
- Separate layers, dry, and concentrate to isolate the methyl ester intermediate.
- Acidify aqueous layer to pH 1-5 and extract to obtain purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
This method is noted for its high yield, simple operation, and suitability for industrial production . The Grignard reagents and carbon dioxide carboxylation are key transformations enabling the formation of the carboxylic acid functionality at position 4 of the triazole ring.
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry")
A widely employed synthetic strategy for 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry". This approach can be adapted to prepare 1-substituted triazoles bearing oxolanyl substituents:
Step 1: Preparation of Azide Intermediate
- Starting from an oxolanyl-methyl precursor, convert the corresponding halide or tosylate into the azide derivative using sodium azide in DMF at elevated temperature.
Step 2: Cycloaddition with Terminal Alkynes
- React the azide with an alkyne derivative under CuI catalysis and base (e.g., triethylamine) in acetonitrile or aqueous-organic solvent mixtures.
- The reaction proceeds at room temperature to afford the 1,4-disubstituted 1,2,3-triazole ring system in good to excellent yields.
Step 3: Functional Group Transformations
- Subsequent oxidation or carboxylation steps introduce the carboxylic acid group at position 4.
- Purification by crystallization or chromatography yields the target compound.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with the synthesis of nucleic acids, disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Aryl-Substituted Derivatives
5-Methyl-1-(3-trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Heterocyclic-Substituted Derivatives
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-1-(tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Fused bicyclic thiazole. Activity: 62.25% GP against LOX IMVI melanoma cells .
Ether-Substituted Derivatives
- Target Compound: 5-Methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Oxolane (tetrahydrofuran) substituent. Activity: A related oxolan-2-yl-substituted compound showed 70.01% GP on NCI-H522 cells, suggesting comparable or superior efficacy to aryl derivatives .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on molecular formulas.
Biological Activity
5-Methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and research findings.
Chemical Structure
The compound has the following molecular formula: . Its structure includes a triazole ring, an oxolane ring, and a carboxylic acid group, which are essential for its biological activity. The combination of these functional groups enhances its binding affinity to various enzymes and receptors.
The biological activity of 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid primarily arises from:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with specific amino acid residues in active sites of enzymes or receptors.
- Molecular Interactions : The oxolane ring and carboxylic acid enhance the compound's ability to interact with biological targets, potentially modulating signaling pathways within cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies suggest that it can inhibit certain enzymes involved in metabolic pathways. For instance, kinetic assays have demonstrated its ability to downregulate enzyme activity significantly.
- Antimicrobial Properties : Preliminary studies have shown that it may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in drug development .
Synthesis
The synthesis of 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions that include:
- Formation of the triazole core through azide-alkyne cycloaddition.
- Introduction of the oxolane moiety via nucleophilic substitution reactions.
- Finalization of the carboxylic acid group through oxidation processes.
These steps are crucial for obtaining high yields and purity of the target compound .
Study 1: Enzyme Interaction
A study focused on the interaction between 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid and a specific enzyme (e.g., a protease). The results indicated that at concentrations around 50 µM, the compound inhibited enzyme activity by approximately 50%, suggesting a significant potential for therapeutic applications .
Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains. Results showed promising inhibition zones in agar diffusion tests, indicating effective antibacterial activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Differences |
|---|---|---|
| 1H-1,2,3-Triazole-4-carboxylic acid | Lacks oxolane and propan-2-yl groups | Less versatile in biological interactions |
| 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks oxolane group | May affect binding affinity |
| 1-(Oxolan-2-ylmethyl)-1H-triazole | Lacks propan-2-yl group | Potentially different pharmacological effects |
This table illustrates how structural variations can significantly influence biological activity and binding properties.
Q & A
Q. Methodological Steps :
- Catalyst Screening : Test alternatives to sodium acetate (e.g., potassium carbonate) to enhance reaction efficiency .
- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature Gradients : Conduct reactions under microwave irradiation to reduce time and byproduct formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization for higher purity .
Advanced: How to design structure-activity relationship (SAR) studies for this triazole derivative?
Q. Experimental Framework :
- Substituent Variation : Modify the oxolane-methyl group to assess steric/electronic effects on bioactivity. For example, replace oxolane with cyclopentyl or cyclohexyl groups .
- Bioisosteric Replacement : Substitute the carboxylic acid group with esters or amides to evaluate pharmacokinetic properties .
- Pharmacological Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using in vitro models .
Advanced: How to address stability challenges during storage and handling?
Q. Stability Protocol :
- Storage Conditions : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the triazole ring .
- Light Sensitivity : Conduct accelerated degradation studies under UV light to identify photolytic byproducts .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–12) to determine optimal formulation conditions .
Advanced: How to resolve contradictions in pharmacological data across studies?
Q. Analytical Strategies :
- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., nM to mM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that may explain discrepancies in efficacy .
- Receptor Specificity : Perform competitive binding assays with labeled ligands to confirm target selectivity .
Advanced: What computational methods support the design of analogs with improved activity?
Q. Methodology :
- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to predict novel analogs .
- MD Simulations : Assess conformational stability of the oxolane ring in aqueous and lipid environments .
Basic: What are the solubility profiles of this compound in common solvents?
The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents (e.g., hexane). Adjust pH to >7 (using NaOH) for aqueous solubility via salt formation .
Advanced: How to mitigate toxicity risks during in vivo studies?
Q. Safety Protocols :
- Acute Toxicity Screening : Conduct OECD 423 assays in rodent models to determine LD₅₀ .
- Metabolite Identification : Use hepatic microsomes to identify toxic metabolites (e.g., reactive oxygen species) .
- Protective Formulations : Encapsulate the compound in liposomes to reduce systemic exposure .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Q. Experimental Approaches :
- CRISPR Knockout Models : Delete putative target genes (e.g., kinases) to confirm pathway specificity .
- Biomarker Analysis : Quantify downstream markers (e.g., cytokines, phosphorylation levels) via ELISA or Western blot .
- Single-Cell RNA Sequencing : Profile transcriptional changes in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
